

troubleshooting failed reactions involving 4-Bromo-2,3-difluorobenzoic acid

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Compound of Interest

Compound Name: 4-Bromo-2,3-difluorobenzoic acid

Cat. No.: B125708

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Technical Support Center: 4-Bromo-2,3-difluorobenzoic acid

Welcome to the technical support center for **4-Bromo-2,3-difluorobenzoic acid**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common reactions involving this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of **4-Bromo-2,3-difluorobenzoic acid**?

4-Bromo-2,3-difluorobenzoic acid is a white crystalline solid.^[1] Its structure features a carboxylic acid group, a bromine atom, and two fluorine atoms on the benzene ring. The presence of these functional groups, particularly the ortho-difluoro substitution, influences its reactivity. The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid compared to benzoic acid. This is further enhanced by the "ortho effect," where the fluorine at position 2 sterically hinders the carboxyl group, forcing it out of the plane of the aromatic ring and increasing its acidity.

Q2: What are the most common applications of **4-Bromo-2,3-difluorobenzoic acid** in research and development?

4-Bromo-2,3-difluorobenzoic acid is primarily used as a building block in organic synthesis. It is a key intermediate for the preparation of various pharmaceuticals, agrochemicals, and materials.[2] The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments.[3] The difluoro-substitution pattern is often incorporated to enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.

Q3: In which solvents is **4-Bromo-2,3-difluorobenzoic acid** soluble?

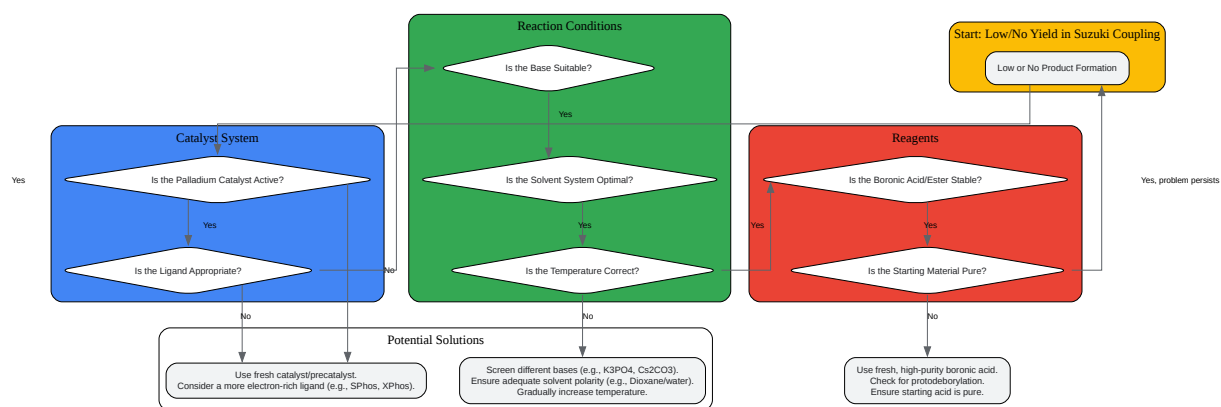
While specific solubility data for **4-Bromo-2,3-difluorobenzoic acid** is not readily available, based on the properties of similar benzoic acid derivatives, it is expected to have good solubility in common polar aprotic organic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and dioxane. It is likely to be less soluble in nonpolar solvents like hexanes and sparingly soluble in water.

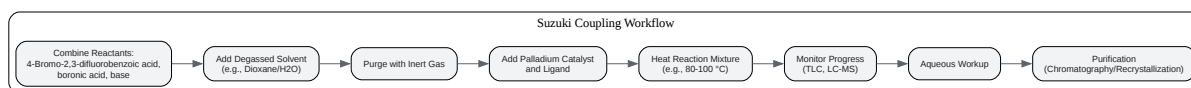
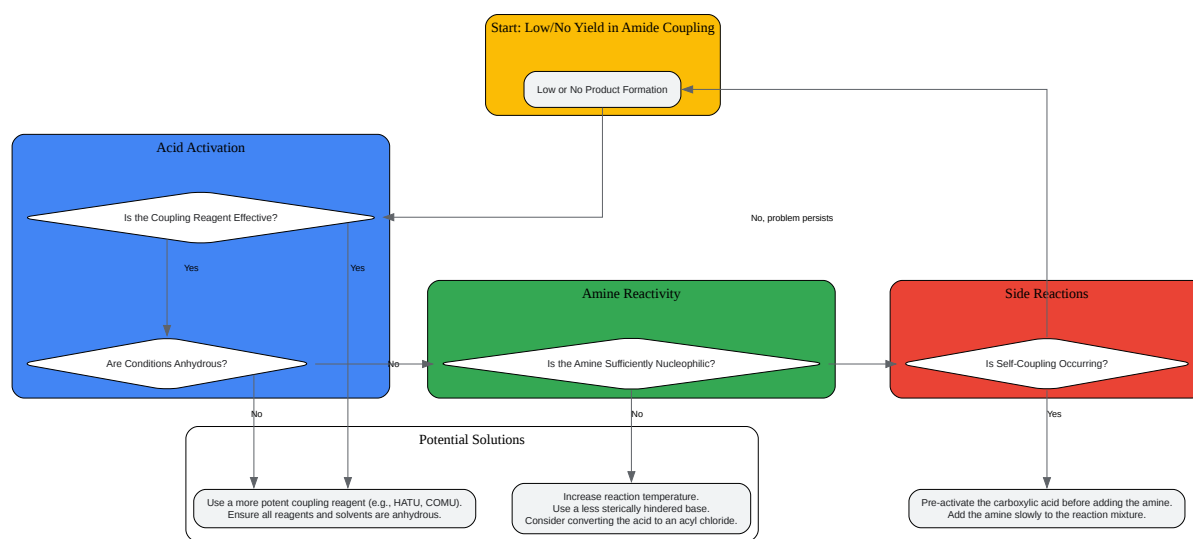
Troubleshooting Guides

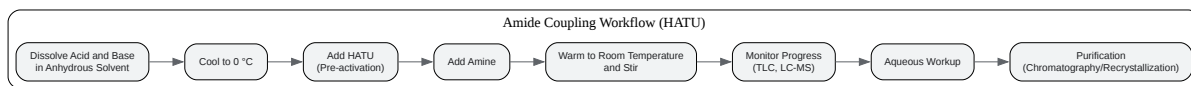
This section provides troubleshooting for common issues encountered during reactions with **4-Bromo-2,3-difluorobenzoic acid**.

Suzuki-Miyaura Coupling Reactions

Issue: Low or no yield of the desired biaryl product.







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